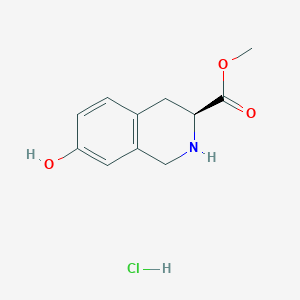

![molecular formula C17H13NO5S2 B2529814 3-[2-(benzenesulfonamido)phenoxy]thiophene-2-carboxylic Acid CAS No. 900019-13-8](/img/structure/B2529814.png)

3-[2-(benzenesulfonamido)phenoxy]thiophene-2-carboxylic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-[2-(benzenesulfonamido)phenoxy]thiophene-2-carboxylic acid is a compound that can be associated with a class of sulfur-containing heterocyclic compounds known for their diverse range of biological activities and applications in materials science. The benzenesulfonamide moiety is a common feature in many biologically active compounds, and its incorporation into thiophene derivatives can be expected to influence the chemical and physical properties of the molecule, potentially leading to interesting biological activities.

Synthesis Analysis

The synthesis of thiophene derivatives often involves multi-step reactions that can include cyclization, nucleophilic substitution, and coupling reactions. For instance, the synthesis of polysubstituted benzothiophenes can be achieved through samarium diiodide promoted three-component coupling reactions of thiophene-2-carboxylate with ketones, followed by acid-catalyzed dehydration and oxidative annulations to yield various sulfur-containing polycyclic aromatic compounds . Similarly, 2-aryl-3-substituted benzo[b]thiophenes can be synthesized from the benzo[b]thiophene core using aromatic nucleophilic substitution reactions and Heck-type coupling . These methods could potentially be adapted to synthesize the target compound by introducing the appropriate benzenesulfonamido and phenoxy substituents at the relevant positions on the thiophene ring.

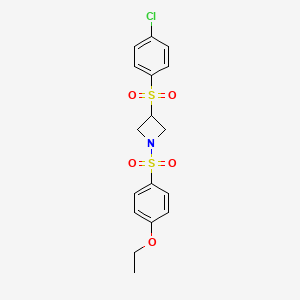

Molecular Structure Analysis

The molecular structure of 3-[2-(benzenesulfonamido)phenoxy]thiophene-2-carboxylic acid would be characterized by the presence of a thiophene ring, which is a five-membered sulfur-containing heterocycle. The benzenesulfonamido group would be expected to confer a degree of rigidity and planarity to the molecule, while the phenoxy group could introduce additional aromatic character and potential for pi-pi interactions. The carboxylic acid functionality would contribute to the molecule's acidity and potential for hydrogen bonding.

Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and coupling reactions. The presence of electron-withdrawing groups such as benzenesulfonamide could affect the reactivity of the thiophene ring, making it less reactive towards electrophilic substitution but potentially more reactive towards nucleophilic attack . The carboxylic acid group could also participate in condensation reactions or be transformed into other functional groups through reduction or esterification.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-[2-(benzenesulfonamido)phenoxy]thiophene-2-carboxylic acid would be influenced by its molecular structure. The compound is likely to exhibit solid-state properties typical of aromatic carboxylic acids, such as a relatively high melting point and the ability to form hydrogen-bonded dimers. The presence of the benzenesulfonamide group could enhance the compound's water solubility compared to unsubstituted thiophenes. The compound's UV-Vis absorption spectrum would likely show absorption bands characteristic of conjugated systems, and it may also exhibit fluorescence. The compound's biological activity could be explored through biochemical evaluation, as benzenesulfonamide derivatives have been found to be high-affinity inhibitors of enzymes like kynurenine 3-hydroxylase . Additionally, benzo[b]thiophene derivatives have been investigated for their antineoplastic properties, indicating potential for anticancer activity .

Aplicaciones Científicas De Investigación

Synthetic Methodologies and Chemical Properties

3-[2-(benzenesulfonamido)phenoxy]thiophene-2-carboxylic acid is a compound of interest in various chemical syntheses and applications due to its structural components, including a thiophene ring, a carboxylic acid group, and a benzenesulfonamide moiety. Although direct references to this specific compound in scientific research are limited, insights can be drawn from related studies on thiophene derivatives, benzenesulfonamides, and carboxylic acids.

Synthesis and Reactivity

The synthesis of thiophene derivatives is a topic of considerable interest in organic chemistry, due to their applications in pharmaceuticals, agrochemicals, and materials science. For instance, the PhIO/Ph3P system has been identified as an efficient reagent for the direct esterification of carboxylic acids with alcohols, potentially applicable to thiophene-2-carboxylic acids for the synthesis of ester derivatives (Boulogeorgou, Triantakonstanti, & Gallos, 2015). Additionally, methodologies for the synthesis of 2-arylbenzo[b]thiophenes, which could be relevant to the functionalization of thiophene derivatives, have been developed through aromatic nucleophilic substitution reactions and Heck-type coupling (David et al., 2005).

Applications in Material Science

Thiophene derivatives have found applications in material science, particularly in the development of luminescent materials and conducting polymers. A study on luminescent supramolecular assemblies based on hydrogen-bonded complexes of dithieno[3,2-b:2′,3′-d]thiophene-2-carboxylic acids demonstrates the potential of thiophene derivatives in forming materials with unique photophysical properties (Osterod et al., 2001). This indicates the relevance of thiophene-2-carboxylic acid derivatives in the development of novel materials.

Biological and Medicinal Chemistry

Benzenesulfonamide derivatives are known for their biological activities, including their roles as enzyme inhibitors. Although the specific application of 3-[2-(benzenesulfonamido)phenoxy]thiophene-2-carboxylic acid in biological systems is not directly reported, the synthesis and application of sulfonamides incorporating thiourea scaffolds have shown potent inhibitory activities against carbonic anhydrase enzymes, suggesting potential medicinal chemistry applications for structurally related compounds (Casini et al., 2002).

Direcciones Futuras

Thiophene-based analogs, including “3-[2-(benzenesulfonamido)phenoxy]thiophene-2-carboxylic Acid”, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may continue to explore the synthesis and applications of these compounds.

Propiedades

IUPAC Name |

3-[2-(benzenesulfonamido)phenoxy]thiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO5S2/c19-17(20)16-15(10-11-24-16)23-14-9-5-4-8-13(14)18-25(21,22)12-6-2-1-3-7-12/h1-11,18H,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWBZQXRKTJYPRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2OC3=C(SC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[2-(benzenesulfonamido)phenoxy]thiophene-2-carboxylic Acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-Chlorophenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2529733.png)

![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3,4-difluorophenyl)methanone](/img/structure/B2529735.png)

![N-[[3-Fluoro-5-(trifluoromethyl)phenyl]methyl]-N-methylprop-2-enamide](/img/structure/B2529739.png)

![N-(2,3-dimethylphenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2529741.png)

![Diethyl 5-(2-(thieno[2,3-d]pyrimidin-4-ylthio)acetamido)isophthalate](/img/structure/B2529743.png)

![5-chloro-N-[3-(cyclohexylmethyl)-1H-pyrazol-5-yl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2529745.png)

![7-Methoxy-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2529748.png)

![1-allyl-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2529751.png)